1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride
Description
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a pyrrole-derived amine salt characterized by a methanamine group attached to the 2-position of a 5-ethyl-substituted pyrrole ring, with a hydrochloride counterion enhancing its solubility. This compound is structurally related to ligands used in coordination chemistry and pharmaceutical research, particularly in the synthesis of adenosine receptor ligands and metal complexes .
Properties
CAS No. |
2703781-05-7 |
|---|---|
Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4,9H,2,5,8H2,1H3;1H |
InChI Key |
FJTLDAWNEVPWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-2-pyrrolecarboxaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights key structural analogues and their properties:
Key Observations :
- Heterocyclic Core : The target compound’s pyrrole ring distinguishes it from imidazole (), pyridine-triazole (), and pyrimidine-based analogues (). Pyrroles generally exhibit lower basicity than imidazoles or pyridines, affecting protonation states in biological systems .
- Salt Form: Hydrochloride salts (mono- or di-) improve aqueous solubility, critical for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
